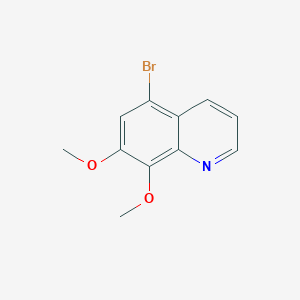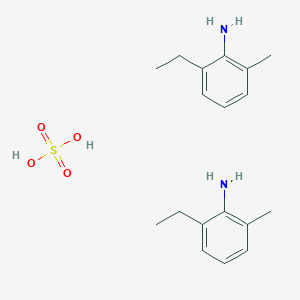![molecular formula C17H18N2O B14279003 2-[(E)-{3-[4-(Dimethylamino)phenyl]prop-2-en-1-ylidene}amino]phenol CAS No. 140913-96-8](/img/structure/B14279003.png)
2-[(E)-{3-[4-(Dimethylamino)phenyl]prop-2-en-1-ylidene}amino]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(E)-{3-[4-(Dimethylamino)phenyl]prop-2-en-1-ylidene}amino]phenol is a compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields. This compound, in particular, has a structure that includes a dimethylamino group and a phenolic hydroxyl group, which contribute to its unique properties and reactivity.
Méthodes De Préparation
The synthesis of 2-[(E)-{3-[4-(Dimethylamino)phenyl]prop-2-en-1-ylidene}amino]phenol typically involves the condensation of 4-(dimethylamino)benzaldehyde with 2-aminophenol. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base. The reaction mixture is usually heated to facilitate the condensation process, resulting in the formation of the desired chalcone derivative.
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
2-[(E)-{3-[4-(Dimethylamino)phenyl]prop-2-en-1-ylidene}amino]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form corresponding amines. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation. These reactions are facilitated by reagents like nitric acid, sulfuric acid, and halogens, respectively.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group may yield quinones, while reduction can produce amines.
Applications De Recherche Scientifique
2-[(E)-{3-[4-(Dimethylamino)phenyl]prop-2-en-1-ylidene}amino]phenol has several scientific research applications:
Chemistry: The compound is used as a precursor in the synthesis of various organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: It exhibits biological activities such as antimicrobial, anti-inflammatory, and antioxidant properties. These activities make it a potential candidate for drug development and therapeutic applications.
Medicine: The compound’s biological activities are explored for potential use in treating various diseases. Its antimicrobial properties, for instance, are studied for developing new antibiotics.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties. The compound’s ability to undergo various chemical reactions makes it useful in the manufacturing of colorants.
Mécanisme D'action
The mechanism of action of 2-[(E)-{3-[4-(Dimethylamino)phenyl]prop-2-en-1-ylidene}amino]phenol involves its interaction with molecular targets and pathways. The compound’s phenolic hydroxyl group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the dimethylamino group can participate in electron-donating interactions, influencing the compound’s reactivity and biological activity.
In biological systems, the compound may interact with enzymes and receptors, modulating their activity. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress.
Comparaison Avec Des Composés Similaires
2-[(E)-{3-[4-(Dimethylamino)phenyl]prop-2-en-1-ylidene}amino]phenol can be compared with other chalcone derivatives, such as:
2-[(E)-{3-(4-Hydroxyphenyl)prop-2-en-1-ylidene}amino]phenol: This compound has a hydroxyl group instead of a dimethylamino group, which affects its reactivity and biological activity.
2-[(E)-{3-(4-Methoxyphenyl)prop-2-en-1-ylidene}amino]phenol: The presence of a methoxy group influences the compound’s electron-donating properties and its interactions with biological molecules.
2-[(E)-{3-(4-Nitrophenyl)prop-2-en-1-ylidene}amino]phenol: The nitro group is an electron-withdrawing group, which significantly alters the compound’s chemical and biological properties.
The uniqueness of this compound lies in its combination of a dimethylamino group and a phenolic hydroxyl group, which confer distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
140913-96-8 |
|---|---|
Formule moléculaire |
C17H18N2O |
Poids moléculaire |
266.34 g/mol |
Nom IUPAC |
2-[3-[4-(dimethylamino)phenyl]prop-2-enylideneamino]phenol |
InChI |
InChI=1S/C17H18N2O/c1-19(2)15-11-9-14(10-12-15)6-5-13-18-16-7-3-4-8-17(16)20/h3-13,20H,1-2H3 |
Clé InChI |
ZPIJBQQGISANAK-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C=CC=NC2=CC=CC=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Spiro[2.3]hexane, 4-methylene-](/img/structure/B14278929.png)
![N-[(Piperidine-1-carbothioyl)sulfanyl]formamide](/img/structure/B14278939.png)
![[1,1'-Biphenyl]diol, 4-chloro-](/img/structure/B14278942.png)




![3-Hydroxy-4-[(octadec-9-en-1-yl)oxy]-4-oxobutanoate](/img/structure/B14278968.png)
![1-[(Octadecyloxy)methyl]pyrene](/img/structure/B14278970.png)
![2,2'-(1,3-Phenylene)bis[9-(4-methoxyphenyl)-1,10-phenanthroline]](/img/structure/B14278981.png)



